1-Benzyl-4-[1-(methylsulfanyl)-2-nitrovinyl]piperazine
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Overview
Description
1-Benzyl-4-[1-(methylsulfanyl)-2-nitrovinyl]piperazine is a useful research compound. Its molecular formula is C14H19N3O2S and its molecular weight is 293.39. The purity is usually 95%.
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Scientific Research Applications
Metabolism in Antidepressants
1-Benzyl-4-[1-(methylsulfanyl)-2-nitrovinyl]piperazine is related to Lu AA21004, a novel antidepressant. This compound undergoes metabolism involving various cytochrome P450 enzymes to form different metabolites like 4-hydroxy-phenyl, sulfoxide, and benzylic alcohol, which further oxidizes to benzoic acid. Understanding these metabolic pathways is crucial for antidepressant development (Hvenegaard et al., 2012).
Anti-HIV Activity
Piperazine derivatives, structurally similar to this compound, exhibit potential as anti-HIV agents. Their synthesis and evaluation in vitro demonstrate promise for non-nucleoside reverse transcriptase inhibitors (Al-Masoudi et al., 2007).
Diabetes Management
Compounds like this compound have been studied for their antidiabetic properties. The structural optimization of these compounds led to the discovery of potent antidiabetic agents, enhancing glucose tolerance without hypoglycemic effects (Le Bihan et al., 1999).
Antibacterial and Antifungal Applications
Similar piperazine compounds exhibit antimicrobial activities against various bacterial strains and fungi, making them potential candidates for new antibacterial and antifungal agents (Yung et al., 1971).
Antimalarial Activity
Piperazine derivatives show significant antimalarial activity. Understanding the structure-activity relationship of these compounds contributes to developing new antimalarial drugs (Cunico et al., 2009).
Anti-inflammatory Properties
Research on 1-benzyl-piperazine derivatives demonstrates their potential in reducing inflammation, as evidenced by in vitro and in vivo studies, highlighting their therapeutic potential in anti-inflammatory applications (Ahmed et al., 2017).
Protein Binding Studies
Investigations into the binding of piperazine derivatives to proteins like bovine serum albumin (BSA) help understand the pharmacokinetics of drugs containing these moieties. Such studies are vital in drug development for diseases like cancer and bacterial infections (Karthikeyan et al., 2015).
Antibacterial Drug Development
Synthetic modifications of piperazine derivatives lead to enhanced antibacterial activities against resistant bacterial strains, contributing significantly to the development of new antibiotic drugs (Shroff et al., 2022).
Tuberculosis Treatment
1-Benzyl-piperazine analogs have shown promise in the treatment of tuberculosis. Modifications in their structure improved bioavailability while retaining anti-tuberculosis activity (Tangallapally et al., 2006).
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets through a series of chemical reactions, possibly involving free radical bromination, nucleophilic substitution, and oxidation . .
Biochemical Pathways
The biochemical pathways affected by 1-Benzyl-4-[1-(methylsulfanyl)-2-nitrovinyl]piperazine are currently unknown. Given the compound’s potential for free radical reactions and nucleophilic substitution, it may affect pathways involving these types of reactions
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown . Future studies should focus on understanding these properties to predict how the compound might behave in the body.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect how this compound interacts with its targets and how stable it is. Specific information on how these factors influence the action of this compound is currently lacking .
Properties
IUPAC Name |
1-benzyl-4-[(Z)-1-methylsulfanyl-2-nitroethenyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S/c1-20-14(12-17(18)19)16-9-7-15(8-10-16)11-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3/b14-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMSZOQEHNSQFX-OWBHPGMISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=C[N+](=O)[O-])N1CCN(CC1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS/C(=C\[N+](=O)[O-])/N1CCN(CC1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.